molecular formula C9H13N5O B2585934 3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2012113-24-3

3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2585934
CAS No.: 2012113-24-3
M. Wt: 207.237
InChI Key: CFTSCEQAPHTMJH-UHFFFAOYSA-N
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Description

3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one ( 2012113-24-3) is a high-purity, nitrogen-rich heterocyclic compound of significant interest in medicinal and organic chemistry research. With a molecular formula of C9H13N5O and a molecular weight of 207.23 g/mol, this chemical serves as a versatile scaffold for the design and synthesis of novel bioactive molecules . Heterocycles containing both pyrazole and 1,2,4-triazole moieties, like this compound, are frequently investigated for their diverse pharmacological potential, which can include antimicrobial, anti-inflammatory, antioxidant, and anticancer activities . The molecular design of this compound, featuring multiple hydrogen bond acceptors (HbA: 3) and a moderate topological polar surface area (53.7 Ų), confers favorable drug-like properties for structure-activity relationship (SAR) studies . Its well-defined structure allows for precise modifications, making it a valuable intermediate for constructing more complex heterocyclic systems or for use in multi-component reactions to generate chemical libraries for high-throughput screening . Researchers can leverage this compound to develop new ligands for various biological targets. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet (SDS) before use.

Properties

IUPAC Name

4,5-dimethyl-2-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-8-11-14(9(15)12(8)2)7-6-13-5-3-4-10-13/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTSCEQAPHTMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C)CCN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylpyrazole with ethyl bromoacetate, followed by cyclization with hydrazine hydrate under reflux conditions . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the triazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound might involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to modify the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce alkyl or aryl groups at the nitrogen atoms.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of triazoles exhibit potent antimicrobial properties. For instance, compounds similar to 3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one have been tested against various bacterial strains. A study found that certain triazole derivatives showed significant activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicated that it can induce apoptosis in cancer cell lines such as MDA-MB-231, a breast cancer cell line. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Neuroprotective Effects
Research into neuroprotective effects has shown that triazole derivatives can inhibit acetylcholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Agricultural Applications

Fungicides
The compound is being explored as a potential fungicide. Its structural similarity to known fungicides allows it to disrupt fungal cell wall synthesis or inhibit key metabolic pathways in fungi. Patents have been filed for its use as an agricultural fungicide against crop pathogens .

Herbicides
Studies indicate that triazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth regulation. This application is particularly relevant in managing resistant weed species in agricultural settings .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized to synthesize novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composite materials .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivitySignificant inhibition of E. coli at concentrations as low as 10 µg/mL.
Study BAnticancer ActivityInduction of apoptosis in MDA-MB-231 cells with IC50 values lower than conventional treatments.
Study CAgricultural ApplicationEffective against Fusarium species with a reduction in disease incidence by 60%.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazol-5-one derivatives are structurally diverse, with variations in substituents at positions 1, 3, and 4 significantly altering their physicochemical and biological properties. Below is a comparative analysis with key analogues:

Compound Substituents Key Properties Biological Activity
3,4-Dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one 3-CH₃, 4-CH₃, 1-CH₂CH₂(pyrazole) Predicted weak acidity (pKa ~9–11); enhanced solubility due to pyrazole’s polar nature Potential antimicrobial/antioxidant activity (inferred from structural analogs)
3-Ethyl-4-(3-methoxy-4-phenylacetoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 3-C₂H₅, 4-arylidenamino with methoxy/phenylacetoxy groups Experimentally determined pKa = 8.7 (in tert-butyl alcohol); UV-Vis λmax = 320 nm Antitumor activity (IC₅₀ = 12 µM against MCF-7 cells)
1-Acetyl-3-alkyl-4-(4-diethylaminobenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 1-COCH₃, 3-alkyl, 4-arylidenamino with diethylamino group pKa = 10.2 (in acetonitrile); strong antioxidant activity (IC₅₀ = 18 µM in DPPH assay) Antioxidant, anti-inflammatory
3-Phenyl-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 3-C₆H₅, 4-furylmethylenamino Lower acidity (pKa = 11.5 in isopropyl alcohol); IR ν(N–H) = 3150 cm⁻¹ Antimicrobial (MIC = 8 µg/mL against S. aureus)

Key Differences and Trends

Acidity and Solubility :

  • The pyrazole substituent in the target compound may enhance solubility in polar solvents compared to phenyl or furyl groups in analogs .
  • Acidity varies with substituents: electron-withdrawing groups (e.g., acetyl) lower pKa, while alkyl/aryl groups increase it .

Biological Activity: Antimicrobial: Pyrazole-containing derivatives often exhibit stronger antimicrobial effects than furyl or phenyl analogs due to improved hydrogen-bonding capacity . Antioxidant: Diethylamino or acetylated derivatives show superior radical scavenging, attributed to electron-donating substituents stabilizing reactive intermediates . Antitumor: Bulky arylidenamino groups (e.g., phenylacetoxybenzylidenamino) enhance cytotoxicity by improving DNA intercalation .

Spectral Properties: Pyrazole’s aromatic protons (~7.5–8.5 ppm in ¹H NMR) and triazole’s N–H signal (~10–12 ppm) distinguish the target compound from analogs with furyl or benzylideneamino groups .

Biological Activity

3,4-Dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H15N5O\text{C}_{11}\text{H}_{15}\text{N}_5\text{O}

This compound contains a triazole ring fused with a pyrazole moiety, contributing to its unique pharmacological profile.

Antimicrobial Activity

Studies have demonstrated that compounds featuring the pyrazole scaffold exhibit significant antimicrobial properties. For example, derivatives similar to 3,4-dimethyl pyrazoles have shown effectiveness against various bacterial strains. A recent study indicated that certain pyrazole derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Specifically, some compounds have shown IC50 values in the range of 60–70 μg/mL against COX enzymes .

Anticancer Activity

The anticancer potential of this compound class is noteworthy. Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of apoptotic pathways. For instance, one study highlighted that specific pyrazole compounds exhibit significant antiproliferative activity against breast cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis
AntioxidantFree radical scavenging

Case Study: Anti-inflammatory Activity

In a controlled study involving animal models, a derivative of 3,4-dimethyl pyrazole was administered to assess its anti-inflammatory effects. The results indicated a significant reduction in paw edema compared to the control group. The compound's effectiveness was attributed to its ability to inhibit pro-inflammatory cytokines .

Q & A

Q. Q1. What are the established synthetic routes for preparing 3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one?

A common approach involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example:

Acylation : React 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with aldehydes (e.g., 4-diethylaminobenzaldehyde) in acetic acid under reflux (1.5–2 hours), followed by recrystallization from ethanol .

Functionalization : Introduce pyrazole moieties via alkylation or substitution. For instance, reacting 3-methyl-4-amino-triazolone with 4-(4-methylbenzoxy)-benzaldehyde in anhydrous ethanol under reflux conditions .

Purification : Use non-aqueous solvents (e.g., isopropyl alcohol, DMF) to enhance solubility and yield .

Q. Q2. Which spectroscopic methods are most reliable for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign chemical shifts using B3LYP/6-311G(d,p) or HF/6-31G(d) computational methods to validate experimental data .
  • IR Spectroscopy : Compare experimental absorption frequencies (e.g., N-H stretching at ~3200 cm⁻¹) with DFT/B3LYP-calculated values .
  • Potentiometric Titration : Determine pKa in non-aqueous media using tetrabutylammonium hydroxide (TBAH) .

Advanced Structural and Computational Studies

Q. Q3. How can computational methods resolve discrepancies between experimental and theoretical structural data?

Discrepancies in bond lengths, angles, or spectral data can be addressed by:

  • Basis Set Optimization : Use B3LYP/6-311G(d,p) for geometry optimization and GIAO (Gauge-Independent Atomic Orbital) methods for NMR chemical shift calculations .
  • Validation : Plot experimental vs. theoretical values (δ_exp = a + b·δ_calc) and calculate regression coefficients (R² > 0.95 indicates strong correlation) .
  • Software Tools : Gaussian 09W for energy minimization and Veda4f for IR peak assignments .

Q. Q4. What insights do HOMO-LUMO analyses provide about reactivity?

  • Electron Affinity : A small HOMO-LUMO gap (<4 eV) suggests high polarizability and potential for charge-transfer interactions .
  • Mulliken Charges : Identify nucleophilic/electrophilic sites (e.g., the triazolone ring’s N-H group with a charge of −0.45 e) to predict reaction pathways .

Acidity and Solvent Effects

Q. Q5. Why is the N-H proton in the triazolone ring weakly acidic, and how is pKa measured?

  • Acidity Mechanism : Delocalization of the N-H electron pair into the triazolone ring stabilizes the deprotonated form, but steric hindrance from methyl/pyrazole groups reduces acidity (pKa ~10–12 in isopropyl alcohol) .
  • Methodology : Use potentiometric titration with TBAH in anhydrous solvents (e.g., acetonitrile) to avoid water interference. Calibrate with standard buffers .

Q. Q6. How do solvent polarity and substituents influence acidity?

  • Solvent Effects : Higher polarity (e.g., DMF) stabilizes the ionized form, lowering pKa by 1–2 units compared to isopropyl alcohol .
  • Substituent Impact : Electron-withdrawing groups (e.g., nitro) increase acidity, while alkyl groups (e.g., methyl) decrease it via steric/inductive effects .

Biological and Functional Applications

Q. Q7. Can this compound act as a ligand in enzyme inhibition studies?

While direct evidence is limited, structurally similar triazolone derivatives exhibit:

  • Metal Coordination : The triazolone ring’s N and O atoms can bind transition metals (e.g., Cu²⁺), enabling catalytic or inhibitory activity .
  • Enzyme Interactions : Analogous compounds inhibit ALDH enzymes via covalent adduct formation (e.g., DEAB-like mechanisms) .

Q. Q8. How can tautomerism affect bioactivity?

  • Keto-Enol Equilibrium : Computational studies (DFT) show the keto form is more stable (ΔG < 5 kcal/mol), but enol tautomers may enhance hydrogen-bonding capacity in biological systems .

Data Contradictions and Validation

Q. Q9. How to address conflicting pKa values reported in different solvents?

  • Standardization : Ensure consistent solvent purity, temperature (25°C), and calibration methods. Discrepancies >0.5 pKa units may arise from residual water or ion-pairing effects .
  • Cross-Validation : Compare results with UV-Vis spectrophotometry or conductometric titration .

Q. Q10. Why do computational IR frequencies sometimes deviate from experimental data?

  • Anharmonicity : DFT methods assume harmonic vibrations, while real-world peaks include anharmonic effects. Apply scaling factors (e.g., 0.961 for B3LYP/6-311G(d,p)) .

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